REACTION_CXSMILES
|
[NH2:1][C:2]1[C:6]2[C:7]([O:11][CH3:12])=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][N:3]=1.[CH:13](OCC)(OCC)OCC.[BH4-].[Na+]>>[CH3:12][O:11][C:7]1[C:6]2[C:2]([NH:1][CH3:13])=[N:3][O:4][C:5]=2[CH:10]=[CH:9][CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
NC1=NOC2=C1C(=CC=C2)OC
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
3.05 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred first at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux with exclusion of moisture for 18 hours
|
Duration
|
18 h
|
Type
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CONCENTRATION
|
Details
|
After concentrating by rotary evaporation under reduced pressure
|
Type
|
WAIT
|
Details
|
at 50° C. for 12 hours
|
Duration
|
12 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CONCENTRATION
|
Details
|
concentrating the organic phase, 1.5 g of the compound (XIIa-1)
|
Type
|
CUSTOM
|
Details
|
are obtained as a white solid
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
COC1=CC=CC2=C1C(=NO2)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |